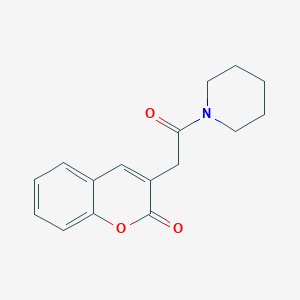
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their pharmacological properties. The addition of a piperidinocarbonyl group to the coumarin structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one typically involves the reaction of coumarin with piperidine and a suitable carbonyl source. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or trifluoroacetic acid . Another method involves the Knoevenagel condensation, where coumarin is reacted with an aldehyde in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as metal oxides or zeolites, can enhance the efficiency of the reaction and reduce the need for harsh reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form coumarin-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The piperidinocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Coumarin-3-carboxylic acid derivatives.
Reduction: Coumarin-3-alcohol derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . These interactions can lead to various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant and antimicrobial properties.
Coumarin-3-carboxylic acid: A derivative with enhanced water solubility and potential as a drug candidate.
Coumarin-3-alcohol: A reduced form with different pharmacological properties.
Uniqueness
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one is unique due to the presence of the piperidinocarbonyl group, which enhances its chemical stability and biological activity. This modification allows for more diverse applications in scientific research and potential therapeutic uses compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
18144-53-1 |
|---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C16H17NO3/c18-15(17-8-4-1-5-9-17)11-13-10-12-6-2-3-7-14(12)20-16(13)19/h2-3,6-7,10H,1,4-5,8-9,11H2 |
InChI-Schlüssel |
CQGMUUOGAPIUAY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Kanonische SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Key on ui other cas no. |
18144-53-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















